molecular formula C11H16Cl2O3 B14345808 6-Oxoundecanedioyl dichloride CAS No. 104481-15-4

6-Oxoundecanedioyl dichloride

Cat. No.: B14345808
CAS No.: 104481-15-4
M. Wt: 267.15 g/mol
InChI Key: OTDLGBHSYOQFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxoundecanedioyl dichloride is an organic compound with the molecular formula C11H16Cl2O3. It is a derivative of undecanedioic acid, where the hydroxyl groups are replaced by chlorine atoms, and an additional oxo group is present at the sixth position. This compound is primarily used in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.

Preparation Methods

6-Oxoundecanedioyl dichloride can be synthesized through the reaction of undecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chloride groups. The presence of an oxo group at the sixth position can be introduced through selective oxidation reactions prior to the chlorination step .

Chemical Reactions Analysis

6-Oxoundecanedioyl dichloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include amides, esters, and polyamides.

Mechanism of Action

The mechanism of action of 6-Oxoundecanedioyl dichloride primarily involves its reactive acyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical bonds. In biological systems, its derivatives may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

6-Oxoundecanedioyl dichloride can be compared with other similar compounds such as:

    Adipoyl Chloride: A shorter-chain diacyl chloride used in the production of nylon-6,6.

    Sebacoyl Chloride: Another diacyl chloride used in the synthesis of polyamides and polyesters.

    Glutaroyl Chloride: A five-carbon diacyl chloride used in organic synthesis.

The uniqueness of this compound lies in its longer carbon chain and the presence of an oxo group, which can impart different physical and chemical properties to the resulting polymers and compounds .

Properties

CAS No.

104481-15-4

Molecular Formula

C11H16Cl2O3

Molecular Weight

267.15 g/mol

IUPAC Name

6-oxoundecanedioyl dichloride

InChI

InChI=1S/C11H16Cl2O3/c12-10(15)7-3-1-5-9(14)6-2-4-8-11(13)16/h1-8H2

InChI Key

OTDLGBHSYOQFNL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CC(=O)CCCCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.